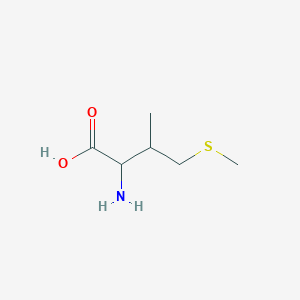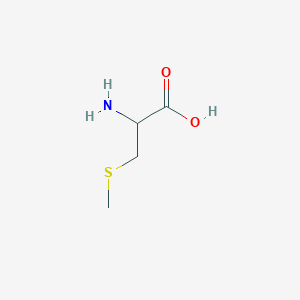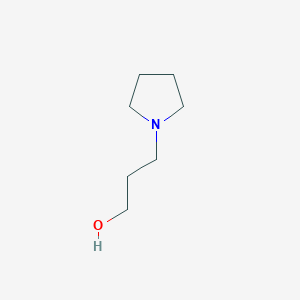
Alumane;chromium;cobalt;molybdenum;nickel;titanium;tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The seven metallic elements, alumane, chromium, cobalt, molybdenum, nickel, titanium, and tungsten, have been widely used in scientific research applications due to their unique properties. These metals have been utilized in various fields, including material science, chemistry, and biology.
Mécanisme D'action
The mechanism of action of these metals varies depending on the specific application. For example, alumane can improve the mechanical properties of alloys due to its high strength and low density. Chromium can improve the corrosion resistance of stainless steel due to its ability to form a protective oxide layer. Cobalt can enhance the magnetic properties of magnets due to its high magnetic permeability. Molybdenum can improve the strength and toughness of alloys due to its ability to form carbides. Nickel can improve the electrochemical properties of batteries due to its high conductivity. Titanium can improve the strength and corrosion resistance of alloys due to its high strength-to-weight ratio. Tungsten can improve the hardness and wear resistance of alloys due to its high melting point.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of these metals vary depending on the specific application. For example, alumane has no known biochemical or physiological effects. Chromium can be toxic if ingested in large amounts. Cobalt can cause respiratory problems if inhaled. Molybdenum is an essential trace element required for the function of enzymes. Nickel can cause allergic reactions in some individuals. Titanium is biocompatible and has been used in medical implants. Tungsten can cause lung damage if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
These metals have various advantages and limitations when used in lab experiments. For example, alumane has high strength and low density, making it ideal for use in high-performance alloys. Chromium has excellent corrosion resistance, making it ideal for use in harsh environments. Cobalt has high magnetic permeability, making it ideal for use in magnetic materials. Molybdenum has excellent strength and toughness, making it ideal for use in high-stress applications. Nickel has high conductivity, making it ideal for use in electrical applications. Titanium has high strength-to-weight ratio, making it ideal for use in aerospace applications. Tungsten has high melting point, making it ideal for use in high-temperature applications.
Orientations Futures
There are numerous future directions for the use of these metals in scientific research. For example, alumane could be used in the development of lightweight and high-strength alloys for use in the automotive industry. Chromium could be utilized in the development of new corrosion-resistant coatings for use in the marine industry. Cobalt could be used in the development of new battery technologies for use in electric vehicles. Molybdenum could be utilized in the development of new catalysts for use in the chemical industry. Nickel could be used in the development of new materials for use in electronics. Titanium could be utilized in the development of new medical implants with improved biocompatibility. Tungsten could be used in the development of new materials for use in high-temperature applications, such as nuclear reactors.
Conclusion:
In conclusion, the seven metallic elements, alumane, chromium, cobalt, molybdenum, nickel, titanium, and tungsten, have been widely used in scientific research applications. These metals have unique properties that make them ideal for use in various fields, including material science, chemistry, and biology. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of these metals have been discussed in this paper. Further research and development of these metals could lead to new and innovative applications in various industries.
Méthodes De Synthèse
The synthesis method for these metals varies depending on the specific application. For example, alumane can be synthesized through a solid-state reaction between aluminum and magnesium. Chromium can be obtained through the reduction of chromite ore with carbon. Cobalt can be produced through the reduction of cobalt oxide with aluminum. Molybdenum can be synthesized through the reduction of molybdenum oxide with hydrogen. Nickel can be obtained through the reduction of nickel oxide with hydrogen. Titanium can be produced through the reduction of titanium tetrachloride with magnesium. Tungsten can be synthesized through the reduction of tungsten oxide with hydrogen.
Applications De Recherche Scientifique
These metals have been widely used in scientific research applications. For example, alumane has been used in the development of high-performance alloys. Chromium has been utilized in the production of stainless steel. Cobalt has been used in the production of magnets and batteries. Molybdenum has been utilized in the production of alloys and catalysts. Nickel has been used in the production of coins, jewelry, and batteries. Titanium has been utilized in the production of aircraft and spacecraft components. Tungsten has been used in the production of filaments for incandescent light bulbs.
Propriétés
Numéro CAS |
107793-48-6 |
|---|---|
Nom du produit |
Alumane;chromium;cobalt;molybdenum;nickel;titanium;tungsten |
Formule moléculaire |
AlCoCrH3MoNiTiW |
Poids moléculaire |
524.3 g/mol |
InChI |
InChI=1S/Al.Co.Cr.Mo.Ni.Ti.W |
Clé InChI |
HACJRKFSJFUNOH-UHFFFAOYSA-N |
SMILES |
[Al].[Ti].[Cr].[Co].[Ni].[Mo].[W] |
SMILES canonique |
[Al].[Ti].[Cr].[Co].[Ni].[Mo].[W] |
Synonymes |
22(S)-24-homo-26,26,26,27,27,27-hexafluoro-1alpha,22,25-trihydroxyvitamin D3 DD 003 DD-003 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



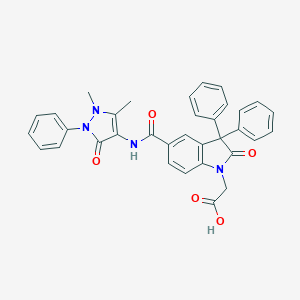
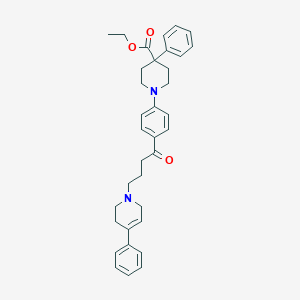
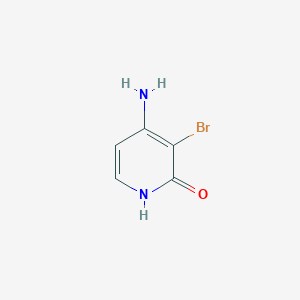
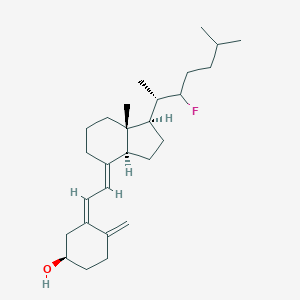
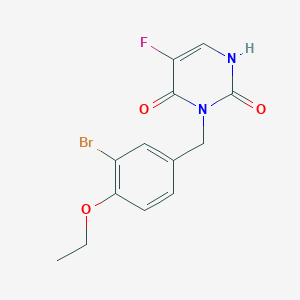



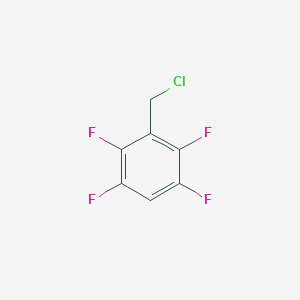
![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)
